

Application Notes & Protocols: Identifying Protein Crotonylation via Mass Spectrometry Following Sodium Crotonate Exposure

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Compound of Interest

Compound Name: Sodium crotonate

Cat. No.: B1149024

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Introduction

Protein lysine crotonylation (Kcr) is a dynamic post-translational modification (PTM) where a crotonyl group is added to a lysine residue.[1] This modification is implicated in a wide array of cellular processes, including the regulation of chromatin structure, gene transcription, and various cell signaling pathways.[2][3] Similar to other acylations like acetylation, crotonylation can neutralize the positive charge of lysine, potentially altering protein structure, activity, and interactions.[1][4] The intracellular levels of crotonyl-CoA, the donor for this modification, are a key determinant of crotonylation status.[3] Exposing cells to **sodium crotonate**, a precursor to crotonyl-CoA, has been shown to increase the levels of protein crotonylation, making it a valuable tool for studying the functional impact of this PTM.[5][6]

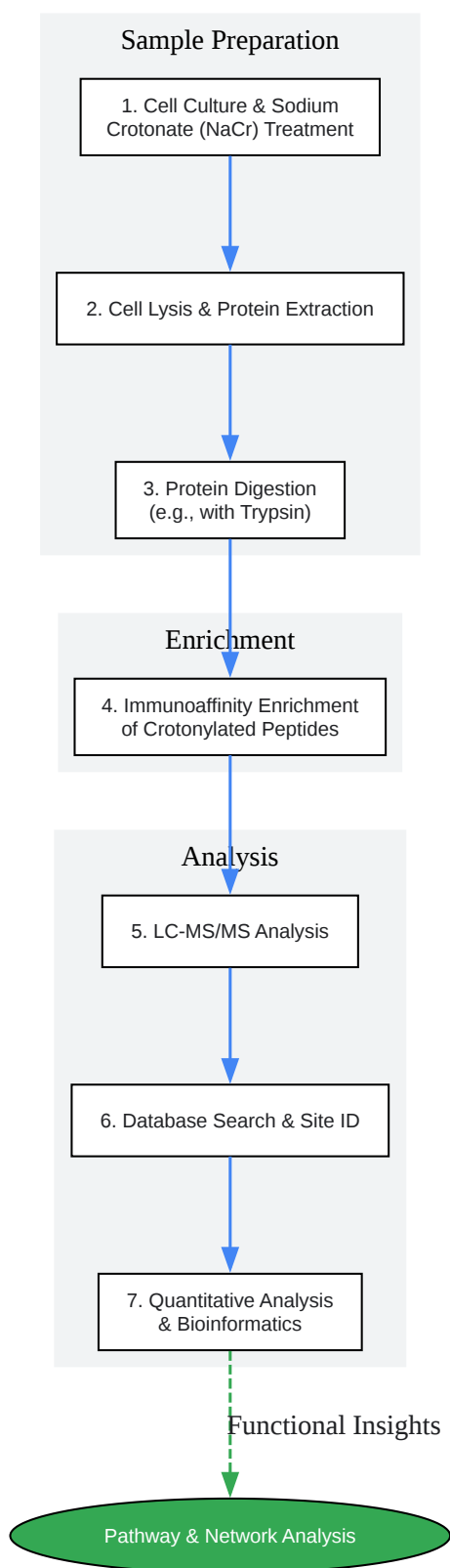
Mass spectrometry (MS)-based proteomics has become an indispensable technology for the large-scale identification and quantification of PTMs, including crotonylation.[1] The typical "bottom-up" or "shotgun" proteomics workflow involves enzymatic digestion of proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] For low-abundance PTMs like crotonylation, an enrichment step using specific antibodies against crotonylated lysine is crucial for successful identification and analysis.[7][8]

These application notes provide a detailed protocol for researchers to identify and quantify crotonylated proteins in mammalian cells following treatment with **sodium crotonate**. The

workflow covers cell culture, protein extraction, immunoaffinity enrichment of crotonylated peptides, and LC-MS/MS analysis.

Experimental Workflow Overview

The overall experimental process for identifying **sodium crotonate**-induced protein crotonylation is outlined below. The workflow begins with cell culture and treatment, followed by protein extraction and digestion. Crotonylated peptides are then specifically enriched using anti-Kcr antibodies before being analyzed by high-resolution LC-MS/MS. Finally, the data is processed to identify and quantify crotonylation sites and perform bioinformatics analysis to understand their functional implications.



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Caption: High-level experimental workflow for crotonyl-proteomics.

Detailed Experimental Protocols

Cell Culture and Sodium Crotonate Treatment

This protocol is optimized for a human cell line like HeLa or A549, but can be adapted for other adherent cell lines.

- Materials:
 - HeLa cells (or other suitable cell line)
 - Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
 - **Sodium Crotonate** (NaCr)
 - Phosphate-Buffered Saline (PBS)
 - 10 cm cell culture dishes
- Protocol:
 - Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO₂.
 - Seed cells in 10 cm dishes and grow until they reach 70-80% confluency.
 - Prepare a stock solution of **Sodium Crotonate** in sterile water.
 - For the treatment group, add NaCr to the culture medium to a final concentration of 5-10 mM. For the control group, add an equivalent volume of sterile water.
 - Incubate the cells for 12-24 hours.[\[4\]](#)
 - After incubation, wash the cells twice with ice-cold PBS.
 - Harvest the cells by scraping and transfer the cell suspension to a microcentrifuge tube.
 - Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein extraction.

Protein Extraction and Digestion

This protocol describes protein extraction from the cell pellet and subsequent in-solution digestion.

- Materials:
 - Lysis Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0) with protease inhibitors
 - Dithiothreitol (DTT)
 - Iodoacetamide (IAA)
 - Trypsin (mass spectrometry grade)
 - Ammonium Bicarbonate (NH_4HCO_3)
 - Formic Acid (FA)
 - C18 solid-phase extraction (SPE) cartridges
- Protocol:
 - Resuspend the cell pellet in Lysis Buffer.
 - Sonicate the lysate on ice to shear DNA and reduce viscosity.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
 - Reduction: Add DTT to the lysate to a final concentration of 5 mM and incubate for 30 minutes at 56°C.
 - Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 11 mM and incubate for 15 minutes in the dark at room temperature.[\[9\]](#)
 - Digestion: Dilute the urea concentration to below 2 M by adding 50 mM NH_4HCO_3 .

- Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 0.5%.
- Desalting: Acidify the peptide solution with 0.1% FA and desalt using a C18 SPE cartridge according to the manufacturer's instructions. Elute the peptides and dry them under vacuum.[\[10\]](#)[\[11\]](#)

Immunoaffinity Enrichment of Crotonylated Peptides

This step is critical for detecting the low-abundance crotonylated peptides.

- Materials:
 - Dried peptide samples from the previous step
 - NETN Buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[\[7\]](#)[\[8\]](#)
 - Anti-crotonyl-lysine (anti-Kcr) antibody-conjugated agarose beads
 - 0.1% Trifluoroacetic Acid (TFA)
- Protocol:
 - Re-dissolve the dried peptides in NETN buffer.
 - Incubate the peptide solution with pre-washed anti-Kcr antibody beads overnight at 4°C with gentle shaking.[\[7\]](#)[\[8\]](#)
 - After incubation, wash the beads four times with NETN buffer and twice with deionized water to remove non-specifically bound peptides.
 - Elute the enriched crotonylated peptides from the beads using 0.1% TFA.
 - Combine the eluted fractions and dry them under vacuum.
 - Desalt the enriched peptides using a C18 ZipTip or similar device before LC-MS/MS analysis.

LC-MS/MS Analysis

The enriched peptides are analyzed using a high-resolution mass spectrometer.

- Materials:
 - LC-MS/MS system (e.g., Thermo Orbitrap series coupled with a nano-LC system)[12]
 - Mobile Phase A: 0.1% Formic Acid in water
 - Mobile Phase B: 0.1% Formic Acid in acetonitrile
 - Analytical column (e.g., C18 reversed-phase, 75 μ m ID)
- Protocol:
 - Reconstitute the dried, enriched peptides in Mobile Phase A.
 - Load the sample onto the analytical column.
 - Elute the peptides using a gradient of Mobile Phase B (e.g., 5-35% over 90 minutes) at a flow rate of 250-300 nL/min.[9]
 - Acquire mass spectra in a data-dependent acquisition (DDA) mode.
 - Set the full MS scan resolution to >60,000.
 - Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
 - Set a dynamic exclusion to prevent repeated fragmentation of the same peptide.[8]

Data Analysis and Bioinformatics

The raw MS data is processed to identify and quantify crotonylated peptides.

- Software: MaxQuant, Proteome Discoverer, or similar proteomics software.[13]
- Database: UniProt Human database.

- Protocol:
 - Perform a database search against the human proteome database.
 - Set search parameters to include:
 - Enzyme: Trypsin
 - Fixed modification: Carbamidomethyl (C)
 - Variable modifications: Oxidation (M), Crotonylation (K)
 - Set the false discovery rate (FDR) for peptides and proteins to <1%.[\[7\]](#)
 - Perform label-free quantification (LFQ) to compare the relative abundance of crotonylated peptides between the control and NaCr-treated samples.
 - For identified crotonylated proteins, perform bioinformatics analysis, including:
 - Gene Ontology (GO) Enrichment: To determine the associated biological processes, molecular functions, and cellular components.[\[13\]](#)[\[14\]](#)
 - KEGG Pathway Analysis: To identify signaling or metabolic pathways that are significantly affected.[\[13\]](#)[\[14\]](#)
 - Protein-Protein Interaction (PPI) Network Analysis: To understand the functional networks of the identified proteins.[\[8\]](#)[\[14\]](#)

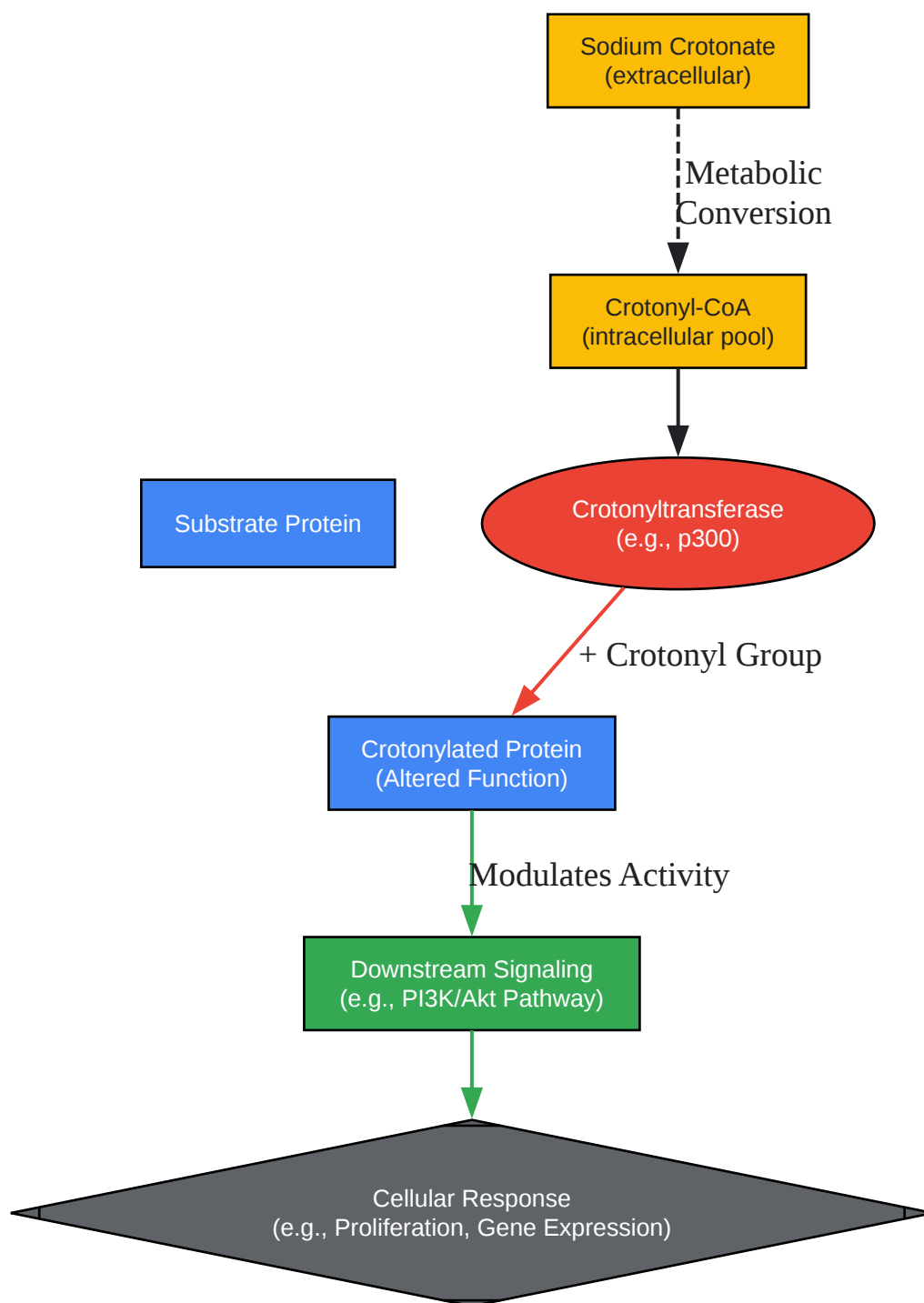
Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between control and treated samples. The table should include protein identification, the specific crotonylation site, and quantitative metrics.

Protein ID (UniProt)	Gene Name	Peptide Sequence	Crotonylation Site	Fold Change (NaCr/Control)	p-value
P04049	H2B1K	KAVTK(cr)AQ KKDGKKR	Lysine 20	3.5	0.002
Q13526	CBX5	GVEK(cr)VE EKVEEETDK	Lysine 112	2.8	0.011
P62873	H4	DNIQGITK(cr))PAIRR	Lysine 8	4.1	0.001
P09429	ENO1	VIGMDVAAS EFYRNGK(cr))YDLDFK	Lysine 420	1.9	0.045
Placeholder Data					

Signaling Pathway Visualization

Sodium crotonate treatment increases the intracellular pool of crotonyl-CoA, which is then used by crotonyltransferases (writers) to modify lysine residues on substrate proteins. This modification can alter protein function and impact downstream signaling. For example, crotonylation of specific proteins can influence cell proliferation pathways like the PI3K/Akt pathway.[\[15\]](#)



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Caption: Mechanism of **sodium crotonate**-induced protein crotonylation.

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